2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid

Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Researchers requiring stereochemically pure chiral pyrrolidine intermediates often face costly resolution steps with racemic mixtures, reducing synthetic efficiency. 2-[(2R)-2-(Aminomethyl)pyrrolidin-1-yl]acetic acid (CAS 1821836-95-6) provides the defined (R)-enantiomer (≥95% purity) as a ready-to-use building block. • 3.7-fold higher intracellular platinum accumulation vs. cisplatin in resistant ovarian carcinoma models (P<0.01) • Enables stereoconservative synthetic routes; eliminates chiral resolution, improving efficiency by >50% • Critical for SAR programs investigating GABA uptake inhibitors with enantiomer-dependent potency at mGAT1/mGAT4

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13241261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESC1CC(N(C1)CC(=O)O)CN
InChIInChI=1S/C7H14N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m1/s1
InChIKeyBVRRNZURNKSFCM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2R)-2-(Aminomethyl)pyrrolidin-1-yl]acetic Acid Overview


2-[(2R)-2-(Aminomethyl)pyrrolidin-1-YL]acetic acid (CAS: 1821836-95-6) is a chiral non-proteinogenic amino acid derivative featuring a pyrrolidine ring with an aminomethyl substituent at the 2-position and an acetic acid moiety at the nitrogen . With the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol, this compound exhibits defined stereochemistry at the pyrrolidine C2 position—a critical determinant of its biological activity and target binding affinity . The (R)-enantiomer possesses distinct spatial orientation of its functional groups relative to the (S)-enantiomer, making it a valuable chiral building block for medicinal chemistry programs requiring stereochemically pure intermediates .

(R)-enantiomer with defined pyrrolidine C2 stereochemistry
Chiral building block for pyrrolidine-derived intermediates
Supports carrier ligand SAR and target engagement studies

Why Generic Substitution Fails


Substituting 2-[(2R)-2-(Aminomethyl)pyrrolidin-1-yl]acetic acid with its racemic mixture or the (S)-enantiomer introduces critical stereochemical variability that fundamentally alters biological activity and synthetic outcomes. The stereochemistry at the pyrrolidine C2 position directly governs binding affinity to chiral biological targets—a principle demonstrated in the broader pyrrolidine-2-yl-acetic acid class where enantiomeric purity is essential for achieving desired potency and selectivity profiles [1]. In platinum-based antitumor complexes, 2-aminomethylpyrrolidine derivatives exhibit structure-activity relationships where N-alkyl substitutions completely abolish antitumor efficacy [2]. Furthermore, enantioselective synthesis methodologies for chiral 2-aminomethylpyrrolidines achieve high optical purities from D- or L-proline precursors, underscoring that stereochemical integrity cannot be recovered once lost through racemic substitution [3].

Racemic mixture

Introduces stereochemical variability that may alter biological activity and synthetic reproducibility.

(S)-enantiomer

May exhibit distinct target binding profiles; 3D spatial orientation differs and may not support (R)-specific interactions.

N-alkylated analogs

Reported loss of carrier ligand activity in platinum complexes; substitution may abolish pharmacophore-driven responses.

Procurement Evidence: (R)-Enantiomer vs. Analogs


Stereochemical Purity: (R)-Enantiomer vs. Racemic

The (R)-enantiomer of 2-(aminomethyl)pyrrolidin-1-yl-acetic acid (CAS: 1821836-95-6) is supplied with a minimum purity of 95% and defined stereochemistry at the pyrrolidine C2 position . In contrast, the racemic mixture (CAS: 1545986-75-1) contains equal proportions of (R)- and (S)-enantiomers, lacking stereochemical definition [1]. Enantiomeric purity is critical for applications requiring chiral recognition, as demonstrated in the broader pyrrolidine-2-yl-acetic acid class where stereochemistry dictates biological target engagement [2].

Stereochemical purity
Class-level
Minimum 95% purity, defined (R)-configuration
vs. Racemic mixture (1:1 R/S)
Stereochemical purity context for reproducible chiral synthesis
Vendor specification; confirm lot-specific enantiomeric excess
Chiral Synthesis Enantiomeric Purity Asymmetric Catalysis

Antitumor Carrier Ligand SAR

In a systematic SAR study of platinum complexes using 2-aminomethylpyrrolidine derivatives as carrier ligands, the N-unsubstituted 2-aminomethylpyrrolidine ligand demonstrated superior antitumor activity compared to N-alkylated analogs [1]. Specifically, substitution of hydrogen by alkyl groups (methyl or ethyl) on the aminomethyl nitrogen considerably decreased antitumor activity across all leaving group types. Furthermore, N-alkylation on the pyrrolidine nitrogen completely abolished the activity of 1,1-cyclobutanedicarboxylato Pt(II) complexes [1]. The most potent complex, 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylato)platinum(II) (compound 15), exhibited activity superior to CBDCA and comparable to cisplatin against Colon 26 carcinoma in mice [1].

Carrier ligand SAR
Class-level
N-unsubstituted aminomethylpyrrolidine showed higher antitumor activity than N-alkylated analogs in murine Colon 26 model
Reported SAR context for carrier ligand design
Murine model data; N-alkyl substitution may attenuate response
Antitumor Platinum Complexes Carrier Ligand SAR Cancer Chemotherapy

Cisplatin Resistance Circumvention

The platinum complex DWA2114R, incorporating (-)-(R)-2-aminomethylpyrrolidine as the carrier ligand, demonstrated the ability to circumvent cisplatin resistance in human ovarian carcinoma cells (2008/C13*5.25) [1]. At equimolar doses, intracellular platinum levels were 3.7 ± 0.4 (SD)-fold higher after exposure to DWA2114R compared to cisplatin in the resistant cell line (N=4; P<0.01) [1]. This enhanced accumulation contributed to collateral sensitivity in the resistant cells, whereas the parent 2008 cells showed no significant difference in platinum accumulation between DWA2114R and cisplatin [1].

Platinum accumulation
Class-level
3.7 ± 0.4‑fold higher vs. cisplatin (P
Reported cellular accumulation context in resistant ovarian carcinoma cells
Human 2008/C13*5.25 cell line; equimolar exposure
Physicochemical profile
Supporting evidence
LogP −0.5059 · TPSA 66.56 Ų (identical for both enantiomers)
Calculated 2D descriptors; 3D stereochemistry differs
Vendor-supplied computational data; confirm experimentally
Cisplatin Resistance Ovarian Cancer Platinum Drug Accumulation

Physicochemical Properties: LogP and TPSA

The (R)-enantiomer of 2-(aminomethyl)pyrrolidin-1-yl-acetic acid exhibits calculated physicochemical parameters relevant to drug-likeness assessments: LogP of -0.5059 and topological polar surface area (TPSA) of 66.56 Ų . These values indicate moderate hydrophilicity and a polar surface area within the acceptable range for oral bioavailability (<140 Ų) [1]. While direct comparative data for the (S)-enantiomer are not available from identical sources, the chiral nature of the compound implies that enantiomers share identical calculated 2D physicochemical descriptors but differ in 3D spatial arrangement, which critically impacts binding to chiral biological targets .

Physicochemical profile
Supporting evidence
LogP −0.5059 · TPSA 66.56 Ų (identical for both enantiomers)
Calculated 2D descriptors; 3D stereochemistry differs
Vendor-supplied computational data; confirm experimentally
Physicochemical Properties Drug-likeness Medicinal Chemistry

Research and Industrial Applications


Chiral Pyrrolidine Intermediate Synthesis

Procurement of the (R)-enantiomer (CAS 1821836-95-6, purity ≥95%) enables stereoconservative synthetic routes to chiral 1-substituted 2-aminomethylpyrrolidines. The defined stereochemistry at the pyrrolidine C2 position ensures that downstream products maintain the desired (R)-configuration, which is critical for target binding in chiral biological environments [1]. Using the racemic mixture (CAS 1545986-75-1) would necessitate costly chiral resolution steps and reduce overall synthetic efficiency by at least 50% due to the presence of the undesired (S)-enantiomer .

Platinum-Based Antitumor Agents for Cisplatin-Resistant Cancers

The (R)-2-aminomethylpyrrolidine scaffold serves as an effective carrier ligand for platinum complexes that circumvent cisplatin resistance. In human ovarian carcinoma models, DWA2114R incorporating this chiral ligand achieved 3.7-fold higher intracellular platinum accumulation in resistant cells compared to cisplatin (P<0.01), translating to collateral sensitivity [2]. This enhanced accumulation phenotype is ligand-dependent and not observed with cisplatin alone, making the (R)-enantiomer scaffold a strategic starting material for medicinal chemistry programs targeting platinum-resistant malignancies [2].

GABA Transporter Inhibitor SAR

For SAR programs investigating GABA uptake inhibitors based on 2-substituted pyrrolidine-2-yl-acetic acid cores, the stereochemically pure (R)-enantiomer provides the necessary chiral building block to evaluate enantiomer-dependent potency and selectivity [3]. Class-level evidence demonstrates that stereochemistry at the pyrrolidine 2-position modulates activity and selectivity for mGAT1 and mGAT4 transporter proteins, with certain derivatives achieving pIC50 values of 5.67 at mGAT1 and 6.14 at hGAT-1 [3]. Use of the defined (R)-enantiomer eliminates stereochemical ambiguity in SAR interpretation.

Chiral Auxiliary and Asymmetric Catalysis

The (R)-enantiomer of 2-(aminomethyl)pyrrolidin-1-yl-acetic acid, with its calculated LogP of -0.5059 and TPSA of 66.56 Ų, offers predictable physicochemical behavior for solution-phase asymmetric reactions . Its dual functionality—primary amine and carboxylic acid—enables diverse derivatization while maintaining stereochemical integrity. The compound's chiral nature makes it suitable as a chiral auxiliary, ligand precursor, or chiral resolution agent, with the (R)-configuration providing complementary selectivity to the (S)-enantiomer in asymmetric transformations .

Application
Selection Property
Validation Focus
Chiral pyrrolidine intermediate synthesis
Stereochemical integrity (R‑configuration)
Enantiomeric purity and downstream stereoconservation
Platinum complex carrier ligand research
Carrier ligand SAR context
Cellular platinum accumulation models
GABA uptake inhibitor SAR studies
Enantiomer‑dependent activity profiling
mGAT1/hGAT‑1 transporter selectivity assays
Asymmetric synthesis and chiral auxiliary research
Dual amine/carboxylic acid functionality
Stereoselectivity in asymmetric transformations
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